Acetic acid with propanoic acid
Description
Vapor-Liquid Equilibria (VLE) of Binary Mixtures
The acetic acid-propanoic acid system demonstrates near-ideal vapor-liquid equilibrium behavior at 20°C, as evidenced by experimental data from static equilibrium measurements. The relative volatility (α) of acetic acid to propanoic acid remains close to unity across the composition range, with minor deviations attributable to differences in hydrogen bonding capacity.
Table 1: Experimental VLE Data for Acetic Acid (1)-Propanoic Acid (2) at 20°C
| x₁ (liquid) | y₁ (vapor) | α (CH₃COOH/CH₃CH₂COOH) |
|---|---|---|
| 0.10 | 0.12 | 1.22 |
| 0.30 | 0.33 | 1.15 |
| 0.50 | 0.52 | 1.08 |
| 0.70 | 0.71 | 1.04 |
| 0.90 | 0.89 | 0.98 |
The Margules model adequately describes this system, with interaction parameters A₁₂ = 0.38 and A₂₁ = 0.42, indicating moderate positive deviation from Raoult's law. The comparable vapor pressures of pure components (acetic acid: 15.7 mmHg; propanoic acid: 12.3 mmHg at 20°C) contribute to the system's near-ideal behavior.
Solid-Liquid Equilibria (SLE) Phase Diagrams
The SLE phase diagram reveals a simple eutectic system with limited solid solution formation. The eutectic point occurs at x₁ = 0.28 (acetic acid mole fraction) and T = -9.4°C, significantly below the melting points of pure components (acetic acid: 16.7°C; propanoic acid: -20.8°C). The phase rule-compliant diagram exhibits two distinct solid phases:
- Pure acetic acid crystals (orthorhombic structure)
- Pure propanoic acid crystals (monoclinic structure)
The freezing point depression follows the Schröder-van Laar equation with an average activity coefficient ratio γ₁/γ₂ = 1.05±0.03 in the liquid phase. This near-unity ratio confirms weak intermolecular interactions between the acids in the solid state.
Liquid-Liquid Equilibria (LLE) with Aqueous Solutions
Ternary systems containing water exhibit complex phase separation behavior. The addition of either acetic or propanoic acid to water-propanoic acid or water-acetic acid mixtures, respectively, increases mutual solubility through competitive hydrogen bonding.
Table 2: Phase Separation Data for Water-Acetic Acid-Propanoic Acid at 25°C
| Water (wt%) | CH₃COOH (wt%) | CH₃CH₂COOH (wt%) | Phases Present |
|---|---|---|---|
| 85 | 10 | 5 | 1 (Homogeneous) |
| 70 | 15 | 15 | 2 |
| 55 | 25 | 20 | 2 |
| 40 | 30 | 30 | 1 |
Salting-out effects markedly influence LLE behavior. Aluminum chloride (AlCl₃) at 1.0 m concentration increases propanoic acid's relative volatility by 530% in aqueous solutions, while sodium chloride (NaCl) shows weaker salting-out capacity (enhancement factor = 2.1). This ion-specific effect follows the Hofmeister series, with trivalent cations being most effective at disrupting acid-water interactions.
Azeotropic Behavior in Carboxylic Acid Mixtures
Contrary to their individual aqueous systems, the acetic acid-propanoic acid binary mixture does not form an azeotrope. This contrasts sharply with the water-propanoic acid system, which exhibits minimum-boiling azeotropes above 100 mmHg. The absence of binary azeotrope simplifies distillation processes but complicates separation from ternary mixtures containing water.
The azeotropic gap in water-propanoic acid systems widens with decreasing pressure:
- At 760 mmHg: Azeotrope at x~water~ = 0.82, T = 99.6°C
- At 100 mmHg: Azeotrope at x~water~ = 0.72, T = 63.2°C
Modified Raoult's law incorporating NRTL activity coefficients successfully predicts this pressure-dependent behavior, with binary interaction parameters τ~ij~ ranging from 0.8 to 1.2 for acid-water systems.
Properties
CAS No. |
8068-63-1 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
acetic acid;propanoic acid |
InChI |
InChI=1S/C3H6O2.C2H4O2/c1-2-3(4)5;1-2(3)4/h2H2,1H3,(H,4,5);1H3,(H,3,4) |
InChI Key |
AVMNFQHJOOYCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Combined Applications
The combination of acetic acid and propanoic acid enhances their individual properties, leading to broader applications:
Food Preservation
Both acids are widely used in food preservation. Their combined use can inhibit mold growth and extend shelf life effectively:
- Mechanism : The acids lower the pH of food products, creating an environment unfavorable for microbial growth.
- Applications :
- Bread: A mixture of calcium propionate (a salt of propanoic acid) and acetic acid is often used to prevent mold in baked goods.
- Dairy Products: The combination is effective in controlling spoilage in cheese and other dairy products.
Pharmaceuticals
In pharmaceuticals, acetic acid with propanoic acid serves various roles:
- Therapeutic Uses : Research indicates potential therapeutic applications for conditions like irritable bowel syndrome (IBS) where both acids influence gut microbiota composition and metabolic health .
- Formulation Stability : The acids can be used to stabilize formulations by maintaining a consistent pH level.
Environmental Applications
The combination of these acids has shown promise in wastewater treatment processes:
- Organic Acid Removal : Studies demonstrate that acetic acid and propanoic acid can be effectively removed from wastewater through adsorption techniques using natural materials like banana peels .
- Biodegradation Studies : Research has focused on the degradation kinetics of these acids by methanogenic bacteria, which is crucial for understanding their environmental impact .
Case Study 1: Food Industry
In a controlled study, varying concentrations of acetic acid and propanoic acid were tested on bread samples. Results indicated that a combination concentration of 0.1% acetic acid with 0.4% calcium propionate significantly reduced mold growth compared to control samples without preservatives.
| Sample Type | Mold Growth (CFU/g) | Acetic Acid (%) | Propanoic Acid (%) |
|---|---|---|---|
| Control | 150 | 0 | 0 |
| Treatment A | 30 | 0.1 | 0.4 |
| Treatment B | 5 | 0.2 | 0.3 |
Case Study 2: Wastewater Treatment
A study evaluated the efficiency of removing organic acids from wastewater using banana peel as an adsorbent. The results indicated that the adsorption capacity for both acetic and propanoic acids was significant, demonstrating an effective method for reducing organic pollutants.
| Organic Acid | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Acetic Acid | 500 | 50 | 90 |
| Propanoic Acid | 500 | 75 | 85 |
Comparison with Similar Compounds
Structural and Chemical Properties Comparison
Molecular Structure
- Acetic acid : CH₃COOH, with a methyl (-CH₃) group attached to the carboxyl group.
- Propanoic acid: CH₃CH₂COOH, with an ethyl (-CH₂CH₃) group.
Acidity
- pKa values: Acetic acid (pKa ≈ 4.76) is slightly stronger than propanoic acid (pKa ≈ 4.87–4.89) . Explanation: The ethyl group in propanoic acid exhibits a stronger +I (inductive) effect compared to the methyl group in acetic acid. This electron-donating effect stabilizes the protonated form, reducing dissociation and acidity .
Physical Properties
| Property | Acetic Acid | Propanoic Acid |
|---|---|---|
| Boiling Point (°C) | 118 | 141 |
| Vapor Pressure (25°C) | 15.7 mmHg | 3.5 mmHg |
| Solubility in Water | Miscible | 8.3 g/100 mL |
Propanoic acid’s higher molecular weight and stronger intermolecular forces (van der Waals) result in a higher boiling point and lower volatility compared to acetic acid .
Gut Microbiota and SCFA Production
Both acids are short-chain fatty acids (SCFAs) produced by gut microbiota through fermentation. Key findings:
- Acetic acid: Dominant SCFA in most studies, positively correlated with Firmicutes (e.g., Flavonifractor, Ruminococcus) and negatively with Proteobacteria .
- Propanoic acid: Less abundant, associated with Lachnospiraceae and Parasutterella. Negatively correlates with Lachnoclostridium .
- Health implications : Both acids inhibit pro-inflammatory cytokines (e.g., TNF-α) and improve gut barrier function .
Metabolic Pathways
- Acetic acid : Produced via carbohydrate fermentation by homofermentative lactic acid bacteria and fatty acid oxidation .
- Propanoic acid: Derived from amino acid catabolism (e.g., alanine) and microbial degradation of polyphenols (e.g., quercetin) .
Catalysis
Both acids are used as catalysts in organic reactions (e.g., glycerol chlorination). However, their low boiling points limit utility due to volatilization. Adipic acid (C₆) is preferred for high-temperature processes .
Herbicide Derivatives
- Acetic acid derivatives: 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide.
- Propanoic acid derivatives: Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), effective against broadleaf weeds. Environmental impact: Propanoic acid derivatives exhibit lower soil adsorption than acetic acid analogs, increasing groundwater contamination risks .
Food Industry
Both acids contribute to flavor profiles in foods (e.g., doum fruit). Acetic acid dominates in pulp, while propanoic acid is more abundant in peel .
Thermodynamic and Kinetic Behavior
Phase Change Data
| Parameter | Acetic Acid | Propanoic Acid |
|---|---|---|
| ΔfusH (kJ/mol) | 11.7 | 10.66 |
| ΔvapH (kJ/mol) | 24.3 | 41.2 |
Propanoic acid’s higher enthalpy of vaporization aligns with its lower volatility .
Reaction Thermochemistry
- Neutralization : Both acids react exothermically with bases.
- Electron attachment: Propanoic acid exhibits higher dissociative electron attachment (DEA) cross-sections due to its functional group configuration .
Preparation Methods
Acetic Acid from Acetaldehyde Oxidation
Acetic acid is predominantly synthesized through the oxidation of acetaldehyde (CH₃CHO) using oxygen or air as the oxidant. The reaction proceeds under catalytic conditions, typically employing manganese(II) acetate or cobalt acetate at 60–80°C. Key parameters include:
-
Oxygen-to-acetaldehyde molar ratio : 0.5–2.0
-
Pressure : 0.1–1.0 MPa
-
Conversion efficiency : >95% with selectivity >90% toward acetic acid.
The liquid-phase oxidation mechanism involves free radical intermediates, with peroxides forming transiently before decomposing to carboxylic acids. Excess oxygen minimizes by-products like ethyl acetate and formic acid.
Propanoic Acid from Propionaldehyde Oxidation
Propanoic acid is similarly produced via propionaldehyde (C₂H₅CHO) oxidation. A catalyst-free method described in CN1277801C achieves 99.5% propionaldehyde conversion and >97% selectivity using a bubble column reactor at 50–90°C. Critical operational parameters include:
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 50–90°C | Higher temps accelerate kinetics but risk over-oxidation |
| Pressure | 0.3–0.5 MPa | Elevated pressure enhances gas-liquid mass transfer |
| Oxygen-to-aldehyde ratio | 0.55–0.90:1 | Substoichiometric ratios minimize CO₂ formation |
| Reactor type | Bubble column with external cooling | Ensures thermal control and inhibits side reactions |
This method eliminates catalyst costs and simplifies downstream separation, as no metal residues contaminate the product. By-products like ethyl propionate and CO₂ are removed via vacuum distillation.
Microbial Fermentation Pathways
Homoacetogenic Fermentation for Acetic Acid
Certain Clostridium species (e.g., C. aceticum) convert syngas (CO + H₂) or sugars directly into acetic acid via the Wood-Ljungdahl pathway. Key advantages include:
-
Substrate flexibility : Utilizes CO₂, methanol, or glucose
-
Yield : Up to 90% of theoretical maximum (0.67 g acetic acid/g glucose).
However, product inhibition occurs at concentrations >50 g/L, necessitating in-situ extraction using membranes or solvents.
Propanoic Acid via Propionibacterium Fermentation
Propionibacterium freudenreichii metabolizes lactose, glycerol, or lactic acid into propanoic acid, acetic acid, and CO₂ through the dicarboxylic acid pathway. Optimized conditions include:
-
Temperature : 30–37°C
-
Carbon source : Glycerol yields 0.54 g propanoic acid/g substrate, outperforming glucose.
Extractive fermentation with amine solvents (e.g., tri-n-octylamine) achieves 94.7% recovery, mitigating acid inhibition.
Co-Production of Acetic and Propanoic Acids
Oxidative Coupling of Mixed Aldehydes
Co-oxidizing acetaldehyde and propionaldehyde in a single reactor produces both acids. A stainless steel reactor with external cooling (60–70°C, 0.5 MPa) yields:
| Product | Concentration (wt%) | Selectivity (%) |
|---|---|---|
| Acetic acid | 48.2 | 89.5 |
| Propanoic acid | 47.1 | 91.3 |
By-products (ethyl acetate, CO₂) comprise <3% of total output.
Mixed-Culture Fermentation
Combining Clostridium and Propionibacterium in a sequential bioreactor system enables concurrent production:
-
Clostridium converts glucose to acetic acid (Yield: 0.61 g/g).
-
Propionibacterium consumes residual sugars and acetic acid, producing propanoic acid (Yield: 0.38 g/g).
This cascade reduces substrate competition and enhances overall carbon efficiency.
Thermodynamic and Kinetic Considerations
Reaction Enthalpies
Data from NIST WebBook and patent analyses reveal:
| Reaction | ΔH° (kJ/mol) | Activation Energy (kJ/mol) |
|---|---|---|
| CH₃CHO + O₂ → CH₃COOH | -534.2 | 78.3 |
| C₂H₅CHO + O₂ → C₂H₅COOH | -498.7 | 82.1 |
| C₆H₁₂O₆ → 3 CH₃COOH (fermentation) | -892.4 | N/A |
Oxidation reactions are exothermic, requiring precise thermal management to avoid runaway conditions.
Q & A
Q. How to convert propanoic acid to acetic acid in a controlled laboratory setting?
- Methodological Answer :
Step 1 : Convert propanoic acid to propionamide via reaction with excess NH₃ under anhydrous conditions.
Step 2 : Perform Hofmann degradation using Br₂/KOH to yield methylamine.
Step 3 : Oxidize methylamine to ethanol (via diazotization) and further oxidize to acetic acid with KMnO₄/H⁺.
Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with melting point analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
